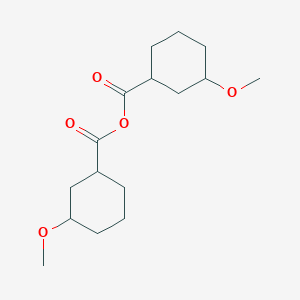
3-Methoxy-1-cyclohexanecarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanecarboxylic acid and features a methoxy group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the anhydride form under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Dehydrating agents such as thionyl chloride or phosphorus pentachloride are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-cyclohexanecarboxylic anhydride involves its interaction with nucleophiles and electrophiles. The methoxy group and the anhydride functionality make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Cyclohexanecarboxylic acid
- Cyclohexanecarbonyl chloride
- Cyclohexanone
- Cyclohexanol
Comparison: Compared to cyclohexanecarboxylic acid, 3-methoxy-1-cyclohexanecarboxylic anhydride has enhanced reactivity due to the presence of the methoxy group. This makes it more suitable for certain synthetic applications. Cyclohexanecarbonyl chloride is another reactive derivative but lacks the methoxy functionality, limiting its use in specific reactions .
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
(3-methoxycyclohexanecarbonyl) 3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
TVBRIPPTJYOUSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




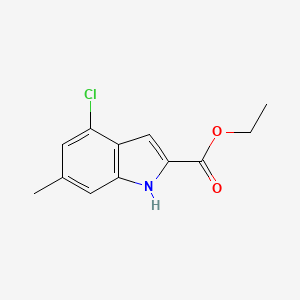

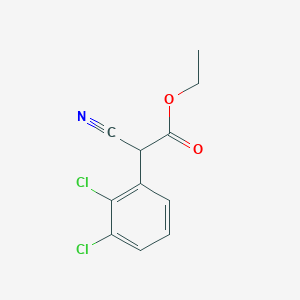


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)

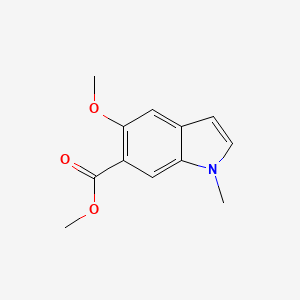

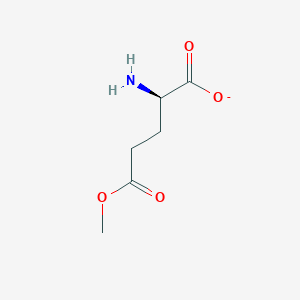
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
